An In-depth Technical Guide to the Synthesis and Characterization of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of its constituent benzofuran and 1,3,4-oxadiazole-2-thiol scaffolds. This document will detail the synthetic pathway, from commercially available precursors to the final product, with a focus on the underlying chemical principles and experimental best practices. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), will be presented to ensure its structural integrity and purity. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory manual and a deeper understanding of the chemistry involved.
Introduction: The Scientific Rationale
The convergence of biologically active pharmacophores into a single molecular entity is a well-established strategy in the pursuit of novel therapeutic agents. The title compound, 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, is a prime example of this approach. The benzofuran nucleus is a prevalent motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, the 1,3,4-oxadiazole-2-thiol ring system is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating potent antimicrobial, anticonvulsant, and analgesic properties.[2] The thiol group at the 2-position of the oxadiazole ring is of particular interest as it can exist in a thiol-thione tautomeric equilibrium and provides a handle for further chemical modifications.
This guide will provide a detailed, three-stage synthetic protocol for obtaining 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, followed by a comprehensive analysis of its structural features.
Synthetic Strategy and Experimental Protocols
The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a multi-step process that begins with the construction of the benzofuran ring system, followed by the formation of a key carbohydrazide intermediate, and finally, the cyclization to the desired 1,3,4-oxadiazole-2-thiol.
Overall Synthetic Workflow
The synthetic pathway can be visualized as a three-stage process:
Caption: Three-stage synthetic workflow for the target compound.
Stage 1: Synthesis of Ethyl 1-Benzofuran-2-carboxylate
The initial step involves the synthesis of the benzofuran ring system via a Williamson ether synthesis followed by an intramolecular condensation.
Protocol:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), anhydrous potassium carbonate (2.0 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl bromoacetate (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
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Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) yields pure ethyl 1-benzofuran-2-carboxylate.[3]
Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. The subsequent intramolecular cyclization is a base-catalyzed aldol-type condensation, leading to the formation of the stable benzofuran ring.
Stage 2: Synthesis of 1-Benzofuran-2-carbohydrazide
The ethyl ester is converted to the corresponding carbohydrazide, a crucial intermediate for the construction of the oxadiazole ring.
Protocol:
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A mixture of ethyl 1-benzofuran-2-carboxylate (1.0 eq) and hydrazine hydrate (5.0 eq) in absolute ethanol is refluxed for 8-10 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
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The solid is washed with cold ethanol and dried under vacuum to yield 1-benzofuran-2-carbohydrazide.[3]
Causality: Hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the displacement of the ethoxy group and the formation of the stable carbohydrazide.
Stage 3: Synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
The final step involves the cyclization of the carbohydrazide with carbon disulfide in a basic medium.
Protocol:
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To a solution of potassium hydroxide (1.5 eq) in absolute ethanol, 1-benzofuran-2-carbohydrazide (1.0 eq) is added, and the mixture is stirred for 30 minutes.
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Carbon disulfide (2.0 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours.
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The reaction is monitored by TLC.
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After completion, the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of 5-6.
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The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol.[1]
Causality: The reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon heating undergoes intramolecular cyclization with the elimination of a molecule of water to form the stable 1,3,4-oxadiazole-2-thiol ring. The acidic workup protonates the thiol group, leading to the precipitation of the final product.
Structural Characterization
The confirmation of the synthesized 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is achieved through a combination of spectroscopic techniques.
Molecular Structure
Caption: Chemical structure of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C10H6N2O2S |
| Molecular Weight | 218.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm-1) | Assignment |
| ~3100 | N-H stretch (from thiol-thione tautomer) |
| ~2550 | S-H stretch (thiol) |
| ~1620 | C=N stretch (oxadiazole ring) |
| ~1580 | C=C stretch (aromatic) |
| ~1340 | C=S stretch (thione tautomer) |
| ~1100 | C-O-C stretch (benzofuran ether linkage) |
The presence of a broad band around 3100 cm-1 and a band around 1340 cm-1 suggests the existence of the thione tautomer in the solid state. The S-H stretching band around 2550 cm-1 confirms the presence of the thiol form.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed structure of the molecule.
1H NMR (400 MHz, DMSO-d6), δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~14.5 | br s | 1H | SH/NH (exchangeable with D2O) |
| 7.80 - 7.60 | m | 4H | Aromatic protons of benzofuran |
| 7.40 | s | 1H | H-3 proton of benzofuran |
The downfield broad singlet around 14.5 ppm is characteristic of the acidic proton of the thiol/thione group. The complex multiplet in the aromatic region corresponds to the four protons of the benzene ring of the benzofuran moiety. The singlet around 7.40 ppm is assigned to the proton at the 3-position of the benzofuran ring.
13C NMR (100 MHz, DMSO-d6), δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~178.0 | C=S (thione tautomer) |
| ~161.0 | C-2 of oxadiazole |
| ~155.0 | C-7a of benzofuran |
| ~145.0 | C-3a of benzofuran |
| 130.0 - 110.0 | Aromatic carbons of benzofuran |
| ~108.0 | C-3 of benzofuran |
The 13C NMR spectrum is expected to show a signal for the C=S carbon at a significantly downfield shift, confirming the presence of the thione tautomer in solution. The signals for the carbons of the benzofuran and oxadiazole rings will appear in their characteristic regions.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Impact - EI):
| m/z | Assignment |
| 218 | [M]+• (Molecular ion peak) |
| 145 | [M - N2S]+• |
| 117 | [Benzofuran]+• |
| 89 | [C6H5O]+ |
The mass spectrum should show a prominent molecular ion peak at m/z 218, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules.[1][6]
Conclusion and Future Perspectives
This technical guide has outlined a reliable and reproducible synthetic route for 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, along with a comprehensive characterization protocol. The successful synthesis and purification of this compound provide a valuable building block for further derivatization and biological evaluation. The presence of the reactive thiol group opens up avenues for the synthesis of a library of S-substituted derivatives, which could lead to the discovery of new drug candidates with enhanced potency and selectivity. The detailed experimental procedures and spectral data presented herein serve as a solid foundation for researchers venturing into the synthesis and exploration of novel benzofuran-oxadiazole hybrids.
References
- Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. International Journal of Chemical and Physical Sciences, 3(2), 41-45.
- Kumar, A., & Kumar, S. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Scientific & Engineering Research, 6(7), 69-73.
-
Koparır, M., Çetin, A., & Cansız, A. (2005). 5-Furan-2yl[1][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(2), 475-480.
- Al-Sultani, A. A. H., & Al-Amery, K. H. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 19(7), 44-53.
-
Rajasekaran, A., et al. (2020). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1][6][7] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. Journal of Molecular Structure, 1202, 127264.
- Patel, V. H., & Patel, H. D. (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S.
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Padwa, A., & Kulkarni, Y. S. (2019).
- Guchhait, S. K., & Kashyap, M. (2016). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2015).
- Shimoga, G., Shin, E. J., & Kim, S. Y. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- Larhed, M., & Hallberg, A. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(18), 3328.
- Kumar, A., & Kumar, S. (2016). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Journal of Saudi Chemical Society, 20(1), S109-S115.
- Abbassi, M. S., Lahreche, T., Briki, K., & Singab, A. N. (2024). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
- CN107674052A - Vilazodone intermediate 5-(1-piperazinyl)-2-benzofurancarboxylic acid, ethyl ester synthetic method. (2018).
-
ChemSynthesis. (n.d.). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijari.org [ijari.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
